molecular formula C9H8ClFO2 B1525553 Methyl 3-(chloromethyl)-4-fluorobenzoate CAS No. 1211514-54-3

Methyl 3-(chloromethyl)-4-fluorobenzoate

Cat. No. B1525553
M. Wt: 202.61 g/mol
InChI Key: NLQDFKNBCFHDMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 3-(chloromethyl)-4-fluorobenzoate”, there are related compounds that have been synthesized. For instance, a synthetic method for 3-chloro methyl benzoic acid has been reported, which involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

A study describes the synthesis of a fluorogenic chemosensor for Al3+ detection, highlighting its potential use in bio-imaging and living cell imaging. The chemosensor, synthesized through Schiff base condensation, exhibits high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions, making it a valuable tool for detecting aluminum in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Xingpei Ye et al., 2014).

Antimycobacterial Activity

Another research focus is the synthesis and evaluation of hydrazones derived from 4-fluorobenzoic acid hydrazide for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This study indicates the potential of such derivatives in treating tuberculosis, with some compounds showing significant inhibitory activity (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Synthetic Strategies for Fluorinated Compounds

Research on the synthesis of 3-amino-4-fluoropyrazoles explores a new synthetic strategy involving monofluorination and condensation steps. This work is significant for medicinal chemistry, providing a method for preparing fluorinated pyrazoles with additional functional groups for further functionalization, offering potential building blocks for drug development (Riccardo Surmont et al., 2011).

Material Properties and Applications

A study on the crystal structures, CO2 adsorption, and dielectric properties of polymers highlights the use of m-fluorobenzoate derivatives to modulate the properties of coordination polymers for applications in gas adsorption and dielectric materials (Kiyonori Takahashi et al., 2014).

Corrosion Inhibition

Research into the anticorrosion impact of a green ionic liquid, which includes studies on its structure and effectiveness in protecting mild steel in acidic solutions, demonstrates the potential of fluorinated compounds in developing environmentally friendly corrosion inhibitors (Bhaskaran et al., 2019).

properties

IUPAC Name

methyl 3-(chloromethyl)-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQDFKNBCFHDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chloromethyl)-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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